molecular formula C14H10O3 B166873 Flurenol CAS No. 467-69-6

Flurenol

Cat. No.: B166873
CAS No.: 467-69-6
M. Wt: 226.23 g/mol
InChI Key: GXAMYUGOODKVRM-UHFFFAOYSA-N
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Preparation Methods

Flurenol can be synthesized through the reduction of 9-fluorenone. One common method involves dissolving 9-fluorenone in warm ethanol and adding a reducing reagent, such as sodium borohydride, in methanol. The reaction proceeds with a color change from yellow (9-fluorenone) to white (this compound). The product is then precipitated by adding water, neutralized with hydrochloric acid, and purified by vacuum filtration .

Chemical Reactions Analysis

Flurenol undergoes various chemical reactions, including:

Comparison with Similar Compounds

Flurenol is similar to other compounds like modafinil and amphetamine in terms of its wake-promoting effects. it is less potent as a dopamine reuptake inhibitor compared to modafinil . Other similar compounds include:

    Modafinil: A more potent dopamine reuptake inhibitor used to treat narcolepsy and other sleep disorders.

    Amphetamine: A stimulant that increases the release of dopamine and norepinephrine in the brain.

Properties

IUPAC Name

9-hydroxyfluorene-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10O3/c15-13(16)14(17)11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8,17H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXAMYUGOODKVRM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C2(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0075029
Record name 9-Hydroxy-9H-fluorene-9-carboxylic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

467-69-6
Record name Flurenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=467-69-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Flurecol [BSI:ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000467696
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Flurenol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97576
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9H-Fluorene-9-carboxylic acid, 9-hydroxy-
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Record name 9-Hydroxy-9H-fluorene-9-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0075029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Flurenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.006.726
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name FLURECOL
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Flurenol acts as an auxin transport inhibitor, interfering with the polar transport of indole-3-acetic acid (IAA), the primary auxin in plants [, ]. This disruption affects various plant growth processes. For instance, this compound abolishes the gravity-induced directional growth of cress seedling roots []. It also counteracts the typical distorted growth of horizontally oriented cress roots exposed to light, suggesting an influence on geosensitivity []. In cucumbers, this compound can increase fruit set, especially when combined with Ethephon, by promoting the development of female flowers [].

ANone: The research abstracts primarily focus on this compound's biological effects rather than material compatibility or stability across different conditions. More research is needed to understand these aspects fully.

ANone: The available research doesn't delve into this compound's potential catalytic properties or applications. Its primary focus remains its role as a plant growth regulator.

ANone: The provided abstracts don't mention any computational chemistry or modeling studies conducted on this compound.

A: While the research doesn't directly compare this compound's activity with structurally modified versions, it highlights the close relationship between its structure and its function as an auxin transport inhibitor [, ]. Further research is needed to explore how specific structural modifications could alter its potency, selectivity, or even its target in plants.

ANone: Information on this compound's inherent stability and formulation strategies is limited in the provided abstracts. Further research is needed to investigate these aspects.

ANone: The provided abstracts primarily focus on this compound's biological effects and don't provide details about specific SHE regulations, compliance measures, or risk mitigation strategies. Consulting relevant regulatory guidelines and safety data sheets is crucial for handling and using this compound responsibly.

A: While the abstracts don't explicitly detail this compound's PK/PD profile, research indicates that in Phaseolus vulgaris (common bean), the compound is metabolized into two isomeric β-glucosides, along with four other polar metabolites []. This suggests that this compound undergoes metabolic transformations within plants, although the specific enzymes involved and the potential impact of these metabolites on its activity remain unclear.

A: Research demonstrates this compound's in vivo efficacy as a plant growth regulator. Studies on cress seedling roots showcase its ability to disrupt gravity-induced growth and light-induced growth distortions []. Additionally, research in cucumbers demonstrates its capacity to enhance fruit set, particularly in conjunction with Ethephon []. These findings highlight this compound's biological activity in different plant species.

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